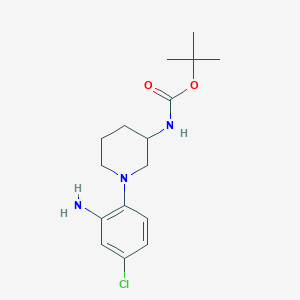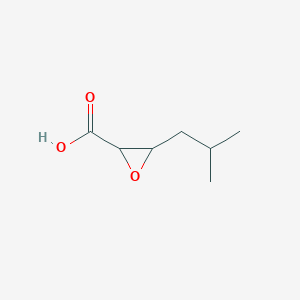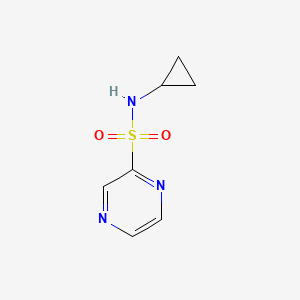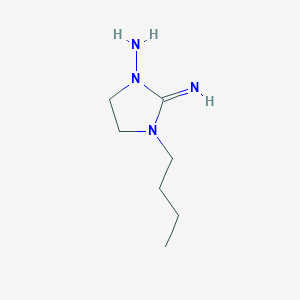
4-bromo-2-ethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position and an ethyl group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-ethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate brominated and ethylated precursors. One common method includes the reaction of 4-bromo-2-ethylbenzene-1,2-diamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper(I) iodide and ligands like l-proline can be used to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
- Substitution reactions yield various substituted benzimidazole derivatives.
- Oxidation and reduction reactions modify the benzimidazole ring, leading to different oxidation states and functional groups.
Scientific Research Applications
4-Bromo-2-ethyl-1H-benzimidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It is utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The bromine and ethyl groups enhance its binding affinity and specificity, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
4-Bromo-1H-benzimidazole: Lacks the ethyl group, resulting in different chemical properties.
2-Ethyl-1H-benzimidazole: Lacks the bromine atom, affecting its reactivity and biological activity.
4-Chloro-2-ethyl-1H-benzimidazole: Substitution of bromine with chlorine alters its electronic properties and reactivity.
Uniqueness: 4-Bromo-2-ethyl-1H-benzimidazole is unique due to the combined presence of both bromine and ethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-2-ethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
WQIHSWNAIUSAQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


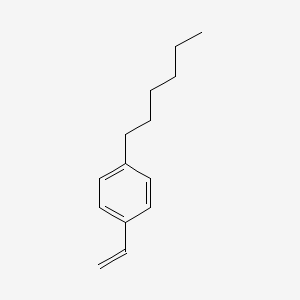
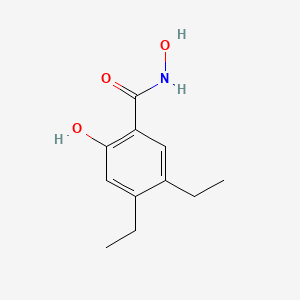
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
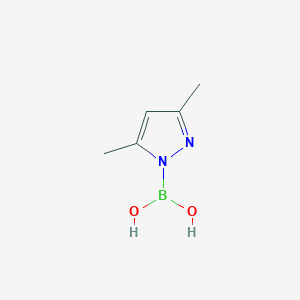
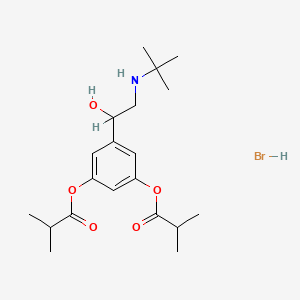

![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)

